molecular formula C19H16Cl2N2O5S B3537646 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide

2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide

Cat. No. B3537646
M. Wt: 455.3 g/mol
InChI Key: APCDNTSAUKEEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DASAM-B and has a molecular formula of C20H17Cl2N3O4S.

Mechanism of Action

The mechanism of action of DASAM-B is not yet fully understood. However, it has been suggested that the compound inhibits the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. Inhibition of HSP90 activity leads to the degradation of several oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DASAM-B has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HSP90. The compound has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASAM-B in lab experiments is its potent anti-tumor activity against various cancer cell lines. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on DASAM-B. One area of research could be to develop more efficient synthesis methods for the compound. Another area of research could be to investigate the potential use of DASAM-B in combination with other anti-cancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to investigate its potential applications in other fields such as neurodegenerative diseases.

Scientific Research Applications

DASAM-B has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

2-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O5S/c1-27-15-8-9-16(18(21)17(15)20)29(25,26)23-14-7-3-2-6-13(14)19(24)22-11-12-5-4-10-28-12/h2-10,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCDNTSAUKEEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
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